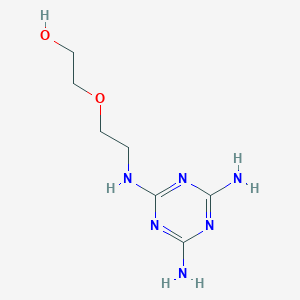

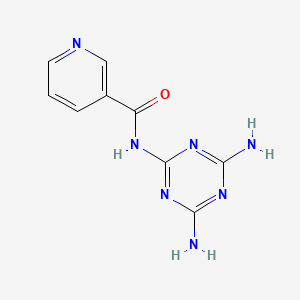

2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol

概述

描述

2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol is a chemical compound with the molecular formula C7H14N6O2. It is a derivative of triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science .

准备方法

The synthesis of 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various triazine-based compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

作用机制

The mechanism of action of 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

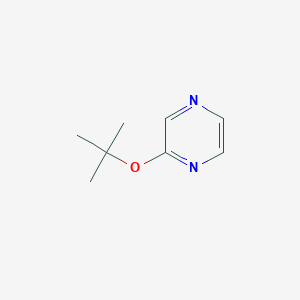

Similar compounds to 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol include:

Ammeline (4,6-Diamino-1,3,5-triazin-2-ol): Known for its use as a precursor in the synthesis of other triazine derivatives.

2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Studied for its unique crystal structure and hydrogen bonding properties.

2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol}: A closely related compound with similar chemical properties.

The uniqueness of this compound lies in its specific ethoxyethanol substitution, which imparts distinct chemical and biological properties compared to its analogs.

属性

CAS 编号 |

109114-20-7 |

|---|---|

分子式 |

C7H14N6O2 |

分子量 |

214.23 g/mol |

IUPAC 名称 |

2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethoxy]ethanol |

InChI |

InChI=1S/C7H14N6O2/c8-5-11-6(9)13-7(12-5)10-1-3-15-4-2-14/h14H,1-4H2,(H5,8,9,10,11,12,13) |

InChI 键 |

UWCHSXAUFIEWOJ-UHFFFAOYSA-N |

规范 SMILES |

C(COCCO)NC1=NC(=NC(=N1)N)N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)

![Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B8742894.png)

![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)

![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)